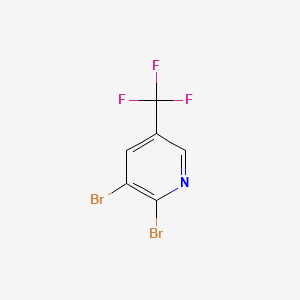

2,3-Dibromo-5-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dibromo-5-(trifluoromethyl)pyridine is a polyhalogenated pyridine derivative that is of significant interest in various fields of chemistry and biology. Although the specific compound is not directly studied in the provided papers, related compounds such as 5-Bromo-2-(trifluoromethyl)pyridine and 2,3-Dichloro-5-trifluoromethyl pyridine have been investigated for their spectroscopic properties and their utility in synthesizing pesticides, respectively . These studies suggest that 2,3-Dibromo-5-(trifluoromethyl)pyridine would also have interesting properties and potential applications.

Synthesis Analysis

The synthesis of related halogenated pyridines typically involves the reaction of different halogenated pyridines with various electrophiles or the substitution of halogens in the pyridine ring. For instance, 4-lithio-2,6-dibromo-3,5-difluoropyridine can be prepared from tribromo-difluoropyridine and reacts with electrophiles to yield functionalized pyridine derivatives . Similarly, the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine has been reviewed, highlighting the common processes and evaluating their efficiency . These methods could potentially be adapted for the synthesis of 2,3-Dibromo-5-(trifluoromethyl)pyridine.

Molecular Structure Analysis

The molecular structure of halogenated pyridines can be characterized using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine was performed using FT-IR and NMR spectroscopies, and its geometric structure was optimized using density functional theory (DFT) . An X-ray crystallographic study of a related compound provided insights into its solid-state lattice packing arrangement . These techniques could be applied to determine the molecular structure of 2,3-Dibromo-5-(trifluoromethyl)pyridine.

Chemical Reactions Analysis

The reactivity of halogenated pyridines with various electrophiles leads to the formation of a wide range of functionalized derivatives. The study of 4-lithio-2,6-dibromo-3,5-difluoropyridine's reactions with electrophiles demonstrates the versatility of such compounds in organic synthesis . The chemical reactions of 2,3-Dibromo-5-(trifluoromethyl)pyridine would likely follow similar patterns, allowing for the creation of diverse compounds with potential applications in pharmaceuticals and agrochemicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines can be quite distinctive due to the presence of halogen atoms and functional groups. The non-linear optical (NLO) properties of 5-Bromo-2-(trifluoromethyl)pyridine were determined, and the HOMO-LUMO energies were examined using time-dependent DFT (TD-DFT) . Additionally, the antimicrobial activities of these compounds can be assessed using methods like the minimal inhibitory concentration (MIC) . These properties are crucial for understanding the behavior of 2,3-Dibromo-5-(trifluoromethyl)pyridine in various environments and its potential applications.

Applications De Recherche Scientifique

- Summary of the Application : 2,3-Dibromo-5-(trifluoromethyl)pyridine and its derivatives are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names .

The demand for TFMP derivatives has been increasing steadily in the last 30 years . The researchers explain that the introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

The demand for TFMP derivatives has been increasing steadily in the last 30 years . The researchers explain that the introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Safety And Hazards

2,3-Dibromo-5-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Orientations Futures

Trifluoromethylpyridine (TFMP) and its derivatives, including 2,3-Dibromo-5-(trifluoromethyl)pyridine, have been widely used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Propriétés

IUPAC Name |

2,3-dibromo-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDFUURRDIAINQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650462 |

Source

|

| Record name | 2,3-Dibromo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-5-(trifluoromethyl)pyridine | |

CAS RN |

79623-38-4 |

Source

|

| Record name | 2,3-Dibromo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)

![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)

![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)